molecular formula C30H44NOPS B6290452 [S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2241598-32-1

[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290452
CAS RN: 2241598-32-1
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-ZBWWXOROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[S®]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chiral phosphine ligand used in enantioselective organic chemical transformations . It has a molecular formula of C31H46NOPS and a formula weight of 511.7 . The compound is off-white to light yellow in color .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a phosphorus atom bound to two cyclohexyl groups and a phenyl group. The phenyl group is further bound to a sulfinamide group, which includes a sulfur atom, an amine group, and a dimethylpropane group .


Physical And Chemical Properties Analysis

This compound is air sensitive, heat sensitive, and moisture sensitive . It should be stored in cold conditions . The compound is off-white to light yellow in color .

Scientific Research Applications

Synthetic Applications in Organic Chemistry
The compound [S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is primarily used in the field of organic synthesis, serving as a chiral auxiliary or ligand in various stereoselective reactions. For instance, it plays a critical role in the asymmetric reduction of tert-butanesulfinyl ketimines, where it contributes to the selective formation of sulfinamides with high enantiomeric excess. These reactions are fundamental in the synthesis of chiral molecules, which have implications in pharmaceuticals, materials science, and catalysis (Liu, Chen, & Sun, 2016).

Catalysis and Ligand Design
This compound is also instrumental in the design of ligands for transition metal catalysis. It has been employed in the stereoselective synthesis of potent PPAR α/γ dual agonists, demonstrating its versatility in facilitating complex chemical transformations with high selectivity and efficiency (Qian et al., 2015). Additionally, it aids in the development of new polyamides with unique properties, further showcasing its utility in polymer science and engineering applications (Liaw, Liaw, & Chen, 2000).

Advanced Materials and Polymer Science
The applications extend into materials science, where the compound's derivative structures contribute to the synthesis and characterization of soluble polyamides. These materials exhibit exceptional solubility and thermal stability, making them suitable for high-performance applications in electronics, coatings, and advanced composites (Liaw, Liaw, & Chen, 2000).

properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGHPACTGDYMR-ZBWWXOROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.